
1-Bromo-2,6-dimethylhepta-1,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,6-dimethylhepta-1,5-diene is an organic compound with the molecular formula C9H15Br It is a derivative of heptadiene, featuring a bromine atom and two methyl groups attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2,6-dimethylhepta-1,5-diene can be synthesized through the electrophilic addition of hydrogen bromide (HBr) to 2,6-dimethylhepta-1,5-diene. The reaction typically follows Markovnikov’s rule, where the bromine atom attaches to the more substituted carbon atom. The reaction conditions often involve the use of a solvent like dichloromethane and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2,6-dimethylhepta-1,5-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Addition: Reagents like bromine (Br2) or hydrogen (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: Reagents like m-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas (H2) with a metal catalyst.
Major Products
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Addition: Formation of dibromo compounds or hydrogenated alkanes.
Oxidation: Formation of epoxides or other oxidized products.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,6-dimethylhepta-1,5-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of brominated compounds on biological systems.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,6-dimethylhepta-1,5-diene involves its reactivity with various nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the double bonds allow for addition reactions. The molecular targets and pathways depend on the specific reactions it undergoes, often involving the formation of carbocation intermediates and resonance stabilization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylhepta-1,5-diene: The parent compound without the bromine atom.
1-Bromo-2-butene: A simpler brominated diene with fewer carbon atoms.
1,4-Dibromo-2,6-dimethylheptane: A fully brominated derivative.
Uniqueness
1-Bromo-2,6-dimethylhepta-1,5-diene is unique due to its specific substitution pattern and the presence of both bromine and methyl groups.
Eigenschaften
CAS-Nummer |
112900-65-9 |
|---|---|
Molekularformel |
C9H15Br |
Molekulargewicht |
203.12 g/mol |
IUPAC-Name |
1-bromo-2,6-dimethylhepta-1,5-diene |
InChI |
InChI=1S/C9H15Br/c1-8(2)5-4-6-9(3)7-10/h5,7H,4,6H2,1-3H3 |
InChI-Schlüssel |
CHENLUVHTGAWOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(=CBr)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


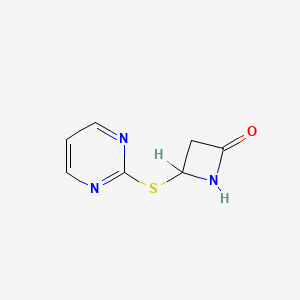
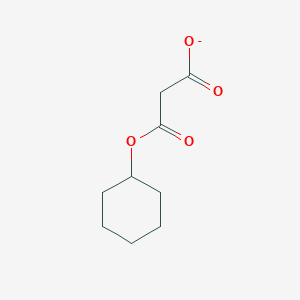

![1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B14299523.png)
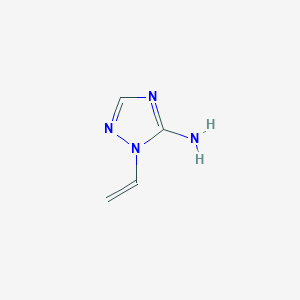
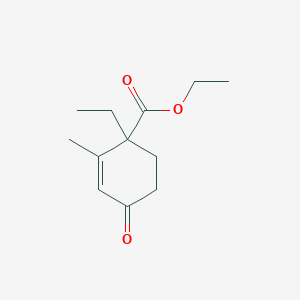
![2-[(Methylsulfanyl)methoxy]aniline](/img/structure/B14299542.png)




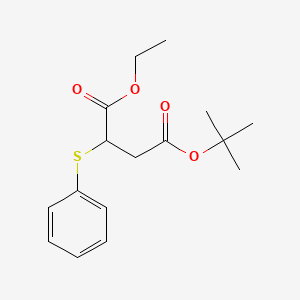

![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
